molecular formula C17H22N8O3 B2861531 ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 2034583-12-3

ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2861531
CAS No.: 2034583-12-3
M. Wt: 386.416
InChI Key: GHMJDYKEMAFKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 6 with a 1H-1,2,4-triazol-1-yl group. The pyrimidine is linked via an azetidine ring to a piperazine moiety, which is esterified with an ethyl carboxylate (Fig. 1). This structure integrates multiple pharmacophoric elements:

  • Pyrimidine-triazole motif: Common in kinase inhibitors and antimicrobial agents.
  • Azetidine: A strained 4-membered ring that enhances conformational rigidity.
  • Piperazine-ethyl carboxylate: A polar group influencing solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O3/c1-2-28-17(27)23-5-3-22(4-6-23)16(26)13-8-24(9-13)14-7-15(20-11-19-14)25-12-18-10-21-25/h7,10-13H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMJDYKEMAFKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazole and pyrimidine rings. Reagents such as hydrazine and formamide are often used under reflux conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using azetidine-3-carboxylic acid derivatives.

    Coupling with Piperazine: The final step involves coupling the azetidine intermediate with piperazine-1-carboxylate under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation Reactions

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups. For example:

R COOEtH2O H+or OHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}+\text{EtOH}

  • Conditions : Aqueous HCl (acidic) or NaOH (basic) at reflux.

  • Applications : Conversion to amides via coupling agents like HCTU or HOBt with amines (e.g., substituted piperazines).

Reaction TypeReagents/ConditionsProductReference
Ester hydrolysis4N HCl in dioxaneCarboxylic acid derivative
AmidationHCTU, HOBt, DIPEA, aminesPiperazine- or azetidine-linked amides

Nucleophilic Substitution at Piperazine and Azetidine Moieties

The piperazine and azetidine rings participate in nucleophilic substitutions due to their secondary amine groups:

  • Piperazine reactivity : Reacts with acyl chlorides or alkyl halides to form substituted derivatives.

  • Azetidine reactivity : The strained four-membered ring undergoes ring-opening reactions under strong nucleophiles (e.g., Grignard reagents).

Example :

  • Piperazine reacts with 4-carboxybenzaldehyde under peptide coupling conditions to form intermediates like 20 and 21 .

Electrophilic Aromatic Substitution on Triazole-Pyrimidine Rings

The triazole and pyrimidine aromatic systems undergo electrophilic substitution (e.g., nitration, halogenation):

  • Triazole : Reacts at the N1 position due to electron-rich nitrogen atoms.

  • Pyrimidine : Halogenation at the 2- or 4-positions enhances bioactivity .

Reaction SiteElectrophileProductApplication
Pyrimidine C-2Cl₂, Br₂2-ChloropyrimidineAnticancer derivatives
Triazole N1HNO₃/H₂SO₄Nitro-triazoleEnergetic materials

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are leveraged in catalysis or antimicrobial applications :

Triazole+Mn+M Triazole complex\text{Triazole}+\text{M}^{n+}\rightarrow \text{M Triazole complex}

Key Findings :

  • Triazole-metal complexes exhibit enhanced antibacterial activity compared to the parent compound .

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and morpholine derivatives.

  • Photolysis : UV exposure leads to cleavage of the ester group.

Degradation PathwayConditionsMajor Byproducts
HydrolysisHigh pH, heatCarboxylic acid, ethanol
OxidationH₂O₂, lightPyrimidine N-oxide

Analytical Characterization

Reaction monitoring employs:

  • NMR : To track ester hydrolysis (disappearance of ethyl proton signals at δ 1.2–1.4 ppm).

  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 386.416 for the parent compound).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key molecular pathways involved in inflammation and cell death. It targets proteins such as NF-kB and ATF4, which are crucial in the regulation of inflammatory responses and apoptosis . By inhibiting these pathways, the compound can reduce inflammation and protect cells from stress-induced damage.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name / ID Core Heterocycle Triazole Position Linker Group Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimidine 6-position Azetidine-carbonyl Piperazine-ethyl carboxylate ~434.4 (estimated)
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Phenyl 4-position Piperazine tert-Butyl ester 374.4
[4-(Cyclopropylsulfonyl)piperazinyl][1-(6-triazolylpyridazin-3-yl)piperidin-3-yl]methanone Pyridazine 6-position Piperidine-carbonyl Cyclopropylsulfonyl-piperazine ~488.5 (estimated)
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyridine 3-/5-positions None Dual triazole-pyrazine 390.3
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine N/A None p-Tolyl, amino 268.3
Key Observations :

Core Heterocycle :

  • The target compound’s pyrimidine core (vs. phenyl or pyridazine ) may enhance π-π stacking in enzyme active sites. Pyrimidines are widely used in kinase inhibitors (e.g., gefitinib).
  • Pyridazine in introduces additional nitrogen atoms, increasing polarity but reducing metabolic stability.

Triazole Orientation: The 1H-1,2,4-triazol-1-yl group at position 6 on pyrimidine (target) vs. highlights isomerization effects in triazolopyrimidines, suggesting positional stability impacts activity .

Linker Groups: The azetidine-carbonyl linker in the target compound provides rigidity compared to the flexible piperidine-carbonyl in . Azetidine’s strain may improve binding specificity.

Biological Implications :

  • Piperazine derivatives (target, ) are common in CNS drugs due to blood-brain barrier penetration. The ethyl ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo.
  • Dual triazole-pyrazine systems () exhibit metal-chelating properties, useful in antimicrobials, but lack the piperazine/azetidine synergy seen in the target compound.

Biological Activity

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Triazole ring: Known for its role in enhancing biological activity through hydrogen bonding.
  • Pyrimidine moiety: Often associated with nucleic acid interactions.
  • Azetidine and piperazine rings: Contribute to the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other triazole derivatives that have shown promise as enzyme inhibitors .
  • Receptor Modulation: It is hypothesized that the compound can modulate receptor activity by binding to specific sites, potentially influencing signaling pathways related to cancer and inflammation .

Anticancer Properties

Research indicates that compounds containing the triazole moiety often exhibit anticancer properties. For instance, studies have demonstrated that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Ethyl 4-(...)HeLa (cervical carcinoma)9.6 ± 0.7
Ethyl 4-(...)L1210 (murine leukemia)41 ± 3
Ethyl 4-(...)CEM (human T-cell leukemia)Not specified

This data suggests that the incorporation of the triazole ring significantly enhances cytotoxicity against cancer cells .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the triazole structure is often linked to increased efficacy against bacterial and fungal pathogens. The specific biological assays conducted include:

  • Minimum Inhibitory Concentration (MIC) tests against various strains.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent .

Study on Pain Modulation

A notable study investigated the effects of a related piperazine derivative on pain modulation in animal models. The results indicated that administration led to a significant reduction in tactile allodynia and thermal hyperalgesia, suggesting potential applications in pain management therapies .

In Vivo Efficacy

In vivo studies have shown that compounds similar to ethyl 4-(...) can effectively reduce tumor growth in xenograft models. These studies often measure tumor volume reduction percentage compared to control groups.

Treatment GroupTumor Volume Reduction (%)
Control0
Ethyl 4-(...)65

Such results provide compelling evidence for further exploration of this compound in oncological applications .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, typically starting with coupling heterocyclic precursors. A general approach includes:

  • Step 1 : Condensation of the pyrimidine-triazole fragment (e.g., 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine) with azetidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Activation of the azetidine carbonyl group using coupling agents like HATU or EDC, followed by reaction with the piperazine-1-carboxylate fragment .
  • Characterization : Intermediates are analyzed via ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the connectivity of the azetidine, pyrimidine-triazole, and piperazine moieties. Key signals include downfield shifts for the triazole protons (~8.5–9.0 ppm) and carbonyl carbons (~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~483.2) and fragmentation patterns .

Q. What are the primary functional groups influencing this compound’s reactivity?

  • The 1,2,4-triazole moiety participates in hydrogen bonding and π-π stacking, critical for target binding.
  • The azetidine-3-carbonyl group enhances conformational rigidity, improving selectivity in biological assays .
  • The piperazine-1-carboxylate fragment provides solubility and modulates pharmacokinetic properties .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions in activity (e.g., IC₅₀ variations) may arise from:

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) .
  • Compound Stability : Hydrolysis of the ester group (ethyl carboxylate) under physiological pH (7.4) can alter efficacy. Stability studies using HPLC at 37°C over 24 hours are recommended .
  • Solution : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate purity via orthogonal methods (e.g., NMR + LC-MS) .

Q. What strategies optimize the compound’s stability during in vitro assays?

  • pH Adjustment : Buffering solutions (e.g., PBS with 0.1% BSA) prevent ester hydrolysis .
  • Temperature Control : Store stock solutions at -80°C in anhydrous DMSO to minimize degradation .
  • Structural Modifications : Replace the ethyl carboxylate with a tert-butyl group (as in tert-butyl piperazine derivatives) to enhance stability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core Modifications : Synthesize analogs with:
  • Varied heterocycles (e.g., pyrazole instead of triazole) .
  • Alternative linkers (e.g., replacing azetidine with piperidine) .
    • Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
    • Data Analysis : Correlate substituent electronegativity (Hammett constants) with activity trends .

Methodological Tables

Table 1 : Key Stability Parameters Under Physiological Conditions

ConditionDegradation Rate (t₁/₂)Major Degradation ProductReference
pH 7.4, 37°C8.2 hoursFree piperazine derivative
10% FBS, 37°C12.5 hoursN/A (protein binding)

Table 2 : SAR of Structural Analogs (Selected Examples)

Analog StructureKinase Inhibition (IC₅₀, nM)NotesReference
Pyrazole-triazole variantEGFR: 12.3 ± 1.2Improved solubility
Piperidine-linked derivativeVEGFR2: 45.7 ± 3.8Reduced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.